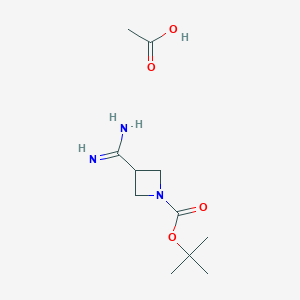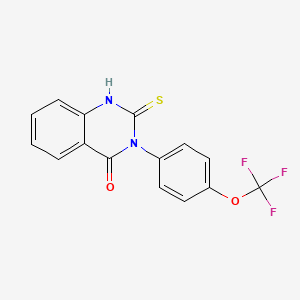
3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the pyrimidinyl group could participate in a variety of reactions typical for heterocyclic aromatic compounds .Scientific Research Applications
Antifungal Properties
A novel series of compounds similar to 3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has been developed, showing significant antifungal activities. For example, certain compounds in this series were found to be equipotent with miconazole against Cryptococcus neoformans, and showed comparable activities to miconazole against Aspergillus niger and Aspergillus flavus (Sangshetti & Shinde, 2011). Similarly, other derivatives have been synthesized and shown strong antimicrobial activity, indicating potential use in combating fungal infections (Krolenko et al., 2016).
Design and Optimization for Receptor Agonists
These compounds have been used in the design and optimization of receptor agonists. For instance, a study focused on optimizing a novel G protein-coupled receptor 119 (GPR119) agonist, leading to the identification of a potent and orally bioavailable GPR119 agonist (Kubo et al., 2021). This suggests potential applications in therapeutic areas where GPR119 is a target.
Antimicrobial and Antibacterial Studies
Various synthesized derivatives have displayed considerable antimicrobial and antibacterial properties. For instance, some compounds showed moderate to potent antibacterial activity, highlighting their potential as leads for developing new antibacterial agents (Khalid et al., 2016). Additionally, the study of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with similar structures demonstrated potent 5-HT2 antagonist activity, which could have implications in developing treatments for certain neurological disorders (Watanabe et al., 1992).
Applications in Agriculture
There's also potential application in agriculture, such as fungicidal activities against phytopathogenic fungi. Compounds from this chemical series have shown excellent fungicidal activities and could serve as effective agents in controlling plant diseases (Nam et al., 2012).
Potential Antitumor Activity
Some derivatives have been evaluated for their antitumor activity. For example, certain pyrimidinyl pyrazole derivatives showed significant cytotoxic activity against several tumor cell lines, indicating their potential in cancer therapy (Naito et al., 2005).
properties
IUPAC Name |
3-(2-fluorophenyl)-5-(4-piperidin-1-ylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-14-7-3-2-6-12(14)15-21-17(24-22-15)13-10-19-11-20-16(13)23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJARROGKSXZRGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-(4-(piperidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2410577.png)
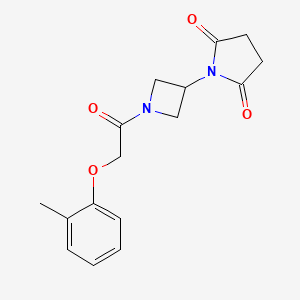
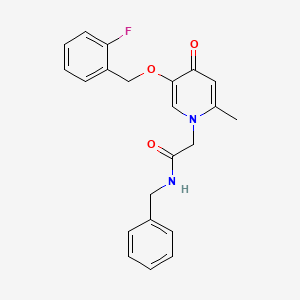
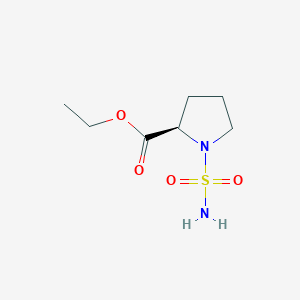
![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
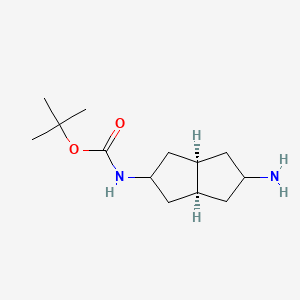
![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B2410590.png)
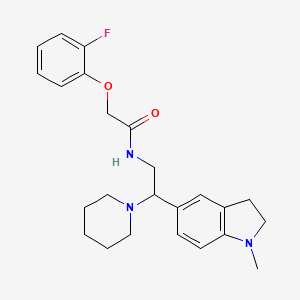
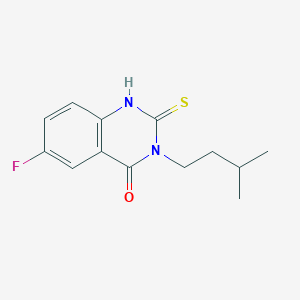
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)
